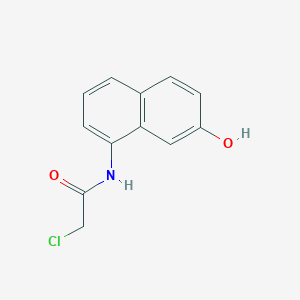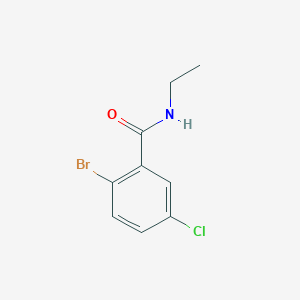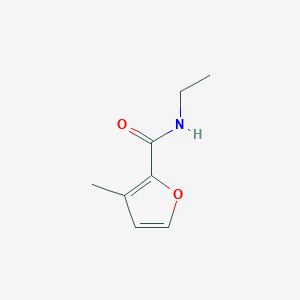![molecular formula C13H17NO2 B7458409 [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone, also known as HMP, is a chemical compound that has been studied extensively for its potential applications in scientific research. HMP is a derivative of the popular drug, methamphetamine, and has been found to have unique properties that make it useful in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone involves the inhibition of dopamine transporters in the brain. Dopamine is a neurotransmitter that plays a key role in reward-motivated behavior and addiction. By inhibiting dopamine transporters, [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone increases the levels of dopamine in the brain, leading to increased feelings of reward and pleasure.
Biochemical and Physiological Effects:
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been found to have various biochemical and physiological effects on the body. In addition to its effects on dopamine transporters, [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been found to increase the levels of other neurotransmitters such as norepinephrine and serotonin. [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has also been found to increase heart rate and blood pressure, which can have both positive and negative effects depending on the context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone in laboratory experiments is its potency as a dopamine transporter inhibitor. This makes it useful in studying the effects of dopamine on the brain and in developing new treatments for addiction. However, [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone also has some limitations, including its potential for toxicity and its effects on other neurotransmitters and physiological systems.
Direcciones Futuras
There are many possible future directions for research on [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone. Some potential areas of study include the development of new treatments for addiction, the use of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone in studying the effects of dopamine on the brain, and the investigation of the potential neuroprotective effects of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone in neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone and to identify any potential risks associated with its use.
Métodos De Síntesis
The synthesis of [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone involves the reaction of 4-hydroxyacetophenone and 2-methylpyrrolidine with paraformaldehyde in the presence of hydrochloric acid. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been used in various scientific research applications, including studies on the central nervous system, drug addiction, and neurodegenerative diseases. [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been found to act as a potent dopamine transporter inhibitor, which makes it useful in studying the effects of dopamine on the brain. Additionally, [4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone has been used to study the mechanisms underlying drug addiction and to develop new treatments for addiction.
Propiedades
IUPAC Name |
[4-(hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-2-8-14(10)13(16)12-6-4-11(9-15)5-7-12/h4-7,10,15H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZYSVZSRFGTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)
![1-(Benzimidazol-1-yl)-3-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B7458351.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)
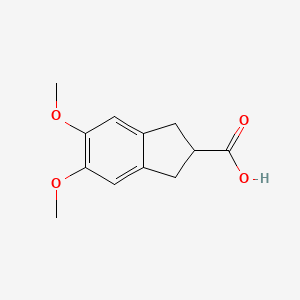
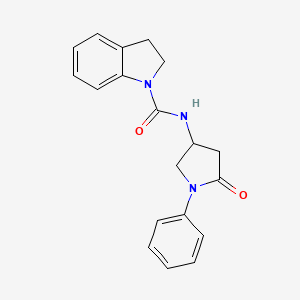

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
![1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)
